

Technical Support Center: Optimizing Methyl Mycophenolate (MMP) for Anti-Cancer Research

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Compound of Interest

Compound Name: Methyl mycophenolate

Cat. No.: B8730355

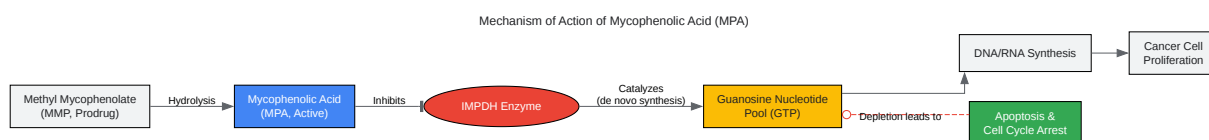
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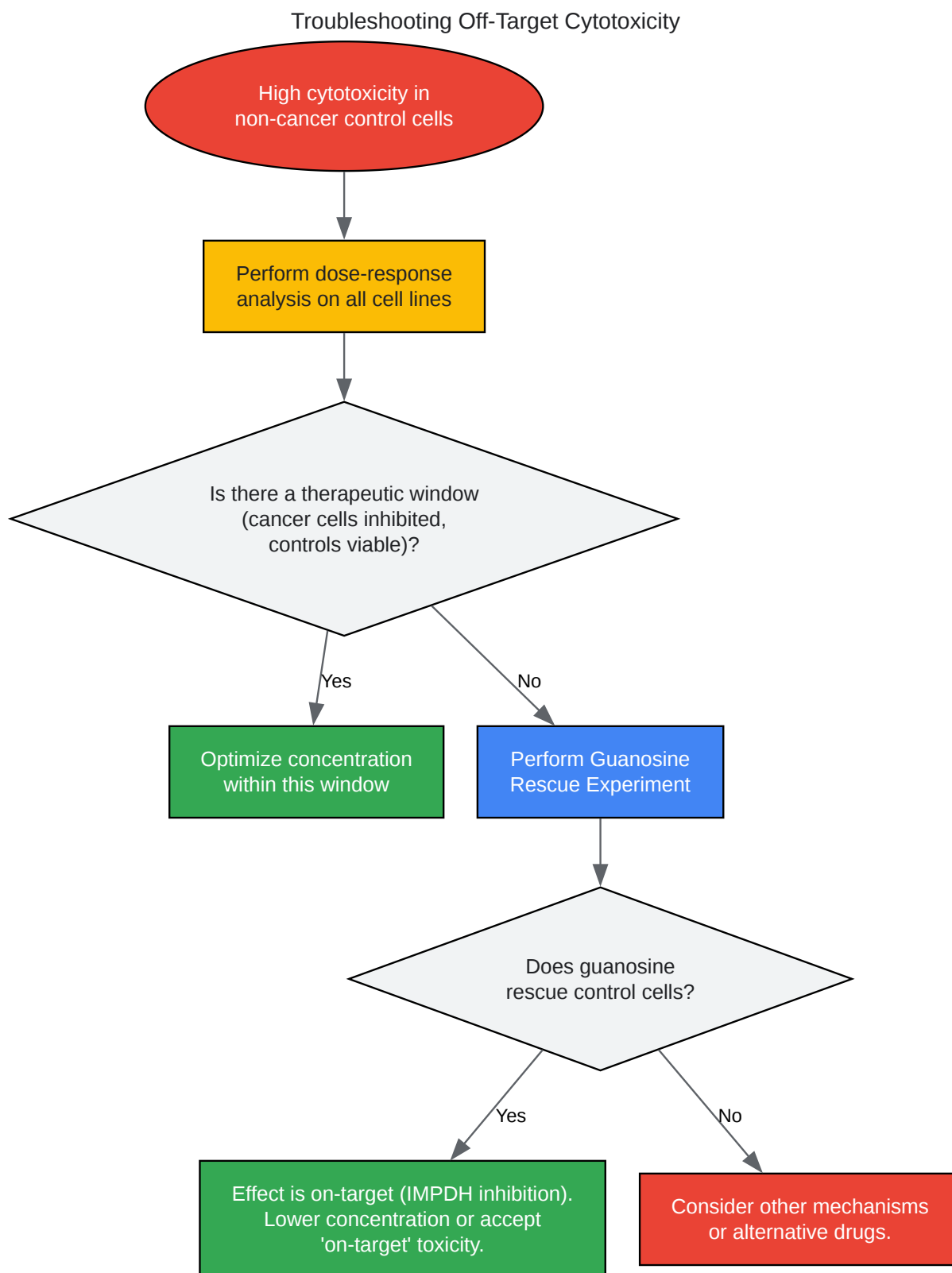
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of **Methyl Mycophenolate** (MMP) for achieving maximum anti-cancer effect in experimental settings.

Frequently Asked Questions (FAQs)

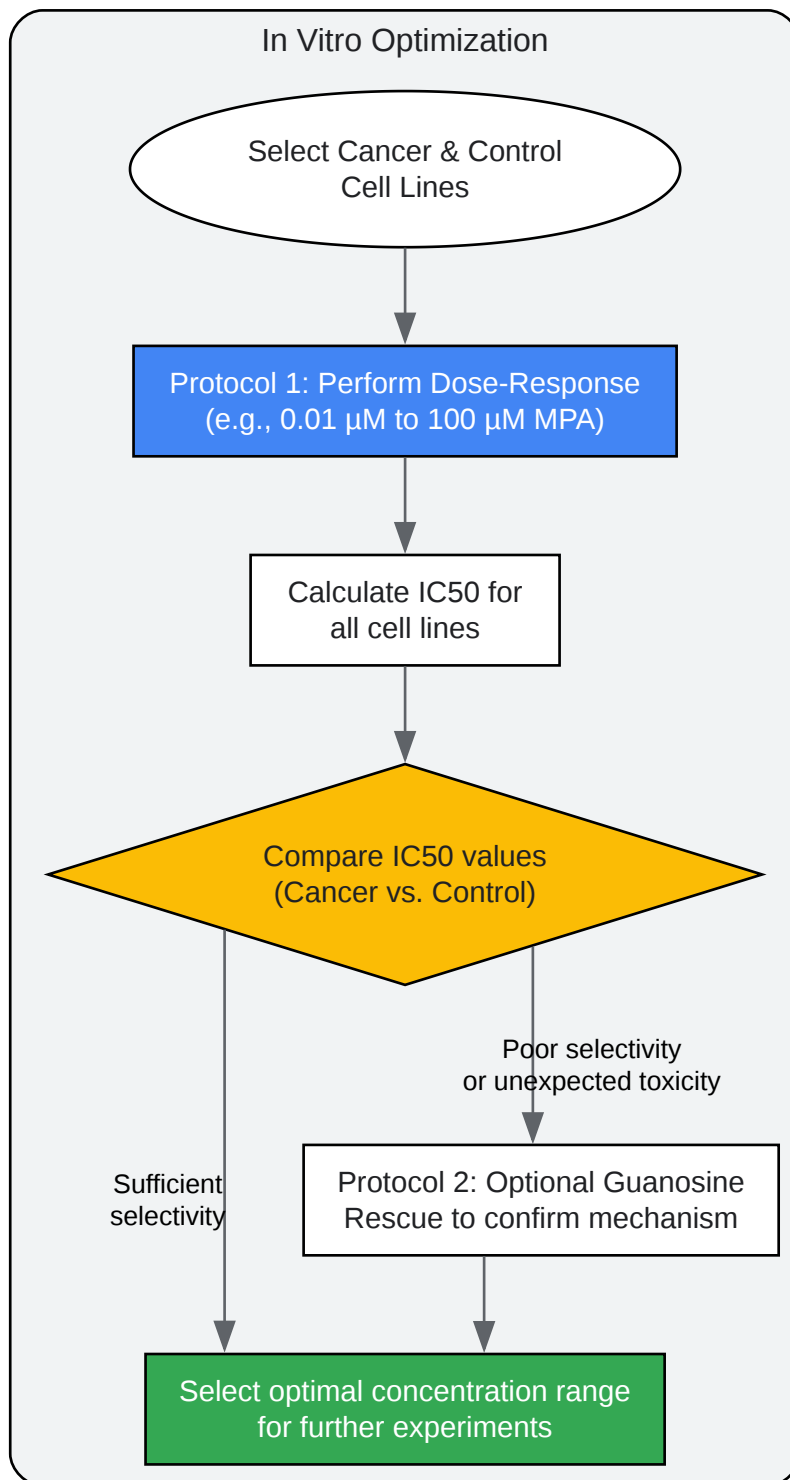
Q1: What is the mechanism of action for **Methyl Mycophenolate**'s anti-cancer effect?

A1: **Methyl Mycophenolate** (MMP) is a prodrug that is rapidly hydrolyzed in the body to its active form, Mycophenolic Acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is a critical rate-limiting step in the de novo synthesis pathway of guanine nucleotides (specifically, guanosine triphosphate - GTP).[3] Many cancer cells show an upregulation of IMPDH and are highly reliant on this de novo pathway for the DNA and RNA synthesis required for their rapid proliferation.[2][3] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4]





Workflow for MPA Concentration Optimization

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